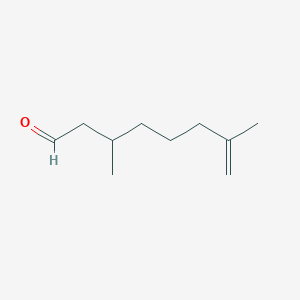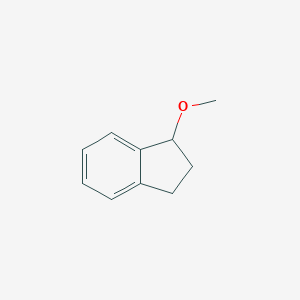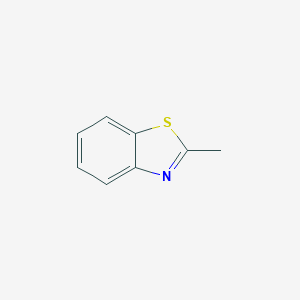
17-Methylprogesterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylprogesterone involves several steps. One common method includes the use of 17α-acetoxypregn-4-ene-3,20-dione as an intermediate. This intermediate is prepared by reacting 17α-acetoxypregn-4-ene-3,20-dione with ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid . The reaction mixture is stirred and heated until complete conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions
17-Methylprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 17α-hydroxyprogesterone .
科学的研究の応用
17-Methylprogesterone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its effects on various biological processes, including hormone regulation.
Industry: It is used in the production of other steroidal drugs and as an intermediate in chemical synthesis
作用機序
The mechanism of action of 17-Methylprogesterone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it exerts its progestogenic effects by modulating the expression of specific genes involved in reproductive and metabolic processes . Additionally, it has been found to possess some antiglucocorticoid activity .
類似化合物との比較
17-Methylprogesterone is similar to other progestins such as:
Ethisterone: Synthesized in 1938, it is one of the earliest derivatives of progesterone.
19-Norprogesterone: Identified in 1951, it is another early derivative of progesterone.
Medroxyprogesterone Acetate: A derivative of this compound, it is widely used in hormone replacement therapy.
The uniqueness of this compound lies in its improved progestogenic activity relative to progesterone when administered via non-oral routes .
特性
CAS番号 |
1046-28-2 |
|---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |
InChIキー |
UFIQEZHBGZCWRS-QZKGNRECSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
正規SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)

![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)


![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)








